1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine
Overview
Description
“1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine” is a chemical compound with the empirical formula C18H29BN2O2 and a molecular weight of 316.25 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, and boronic acid, which contains a boron atom .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a phenyl ring, and a boronic ester group . The boronic ester group contains a boron atom bonded to two oxygen atoms, forming a five-membered ring with three carbon atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids and their derivatives are known to participate in various types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of 419.2±40.0 °C and a predicted pKa of 7.78±0.42 . It is insoluble in water .Scientific Research Applications
Synthesis and Activity Studies
Antiallergy Activity : Derivatives similar to the compound have been synthesized and evaluated for antiallergy activities. For example, a series of 1-(aryloxy)-4-(4-arylpiperazinyl)-2-butanol derivatives demonstrated significant activity in passive foot anaphylaxis assays in rats, indicating potential applications in allergy treatment (Walsh et al., 1990).
Radiotracer Development : Analogues of σ receptor ligand PB28, which is structurally related, have been designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, suggesting applications in diagnostic imaging (Abate et al., 2011).
Serotonin Antagonism : Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with structural similarities have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity, highlighting potential in neuropsychiatric disorder management (Watanabe et al., 1992).
Antioxidant Properties : The synthesis of compounds with antioxidant properties, such as 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine, showcases the potential application in developing new antioxidants (Prabawati, 2016).
Material Science and Chemistry
- Chemical Synthesis and Inhibition Studies : The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives and their inhibitory activity against serine proteases, including thrombin, demonstrate applications in material science and biochemistry (Spencer et al., 2002).
Mechanism of Action
Safety and Hazards
The compound is classified as a non-combustible solid . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .
Properties
IUPAC Name |
1-methyl-4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)16-6-8-17(9-7-16)23-15-14-22-12-10-21(5)11-13-22/h6-9H,10-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCWCKAPDGWCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702454 | |
Record name | 1-Methyl-4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910462-34-9 | |
Record name | 1-Methyl-4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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